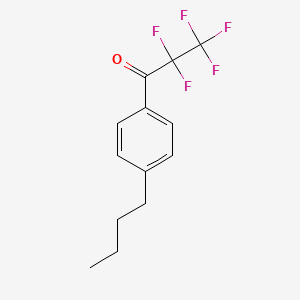

4-Butylphenyl perfluoroethyl ketone

Description

4-Butylphenyl perfluoroethyl ketone is a fluorinated aromatic ketone characterized by a perfluoroethyl (-C₂F₅) group and a 4-butylphenyl substituent attached to a ketone core.

The 4-butylphenyl group likely enhances lipophilicity and influences mesophase behavior, as seen in liquid crystal research (), while the perfluoroethyl moiety contributes to high electronegativity and resistance to degradation. This combination makes the compound structurally distinct from non-fluorinated aromatic ketones, such as 2-chlorobenzyl-4-fluorophenyl ketone (), which lack the perfluoroalkyl chain’s unique properties.

Properties

IUPAC Name |

1-(4-butylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F5O/c1-2-3-4-9-5-7-10(8-6-9)11(19)12(14,15)13(16,17)18/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSQAZWMWUORNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylphenyl perfluoroethyl ketone typically involves the acylation of a butyl-substituted benzene derivative with a perfluoroethyl ketone precursor. One common method includes the Friedel-Crafts acylation reaction, where butylbenzene reacts with perfluoroethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Butylphenyl perfluoroethyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Butylphenyl perfluoroethyl ketone has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Butylphenyl perfluoroethyl ketone involves its interaction with specific molecular targets and pathways. The perfluoroethyl ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring provides a stable framework for further functionalization, allowing the compound to engage in diverse chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, fluorination, and applications:

Thermal and Mesophase Behavior

- The 4-butylphenyl group is critical in liquid crystal (LC) applications. For instance, 1,3-bis(4-butylphenyl)ester exhibits a nematic-isotropic transition temperature (TNI) of ~51°C when modeled with optimized force fields (GAFF-LCFF), a property likely shared by this compound due to structural similarity .

- In contrast, non-fluorinated LCs (e.g., 4-methoxybutyrylfentanyl derivatives in ) lack the fluorocarbon chain’s rigidity, leading to lower TNI values and reduced mesophase stability.

Toxicity and Environmental Impact

- Perfluoroalkylated compounds like Novec 1230 are designed for low environmental persistence, but long-chain perfluorinated substances (e.g., PFAS) are increasingly regulated due to bioaccumulation risks .

Biological Activity

4-Butylphenyl perfluoroethyl ketone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by a butylphenyl group and a perfluoroethyl ketone moiety. Its unique structure contributes to its chemical reactivity and biological activity. The presence of fluorinated groups is known to enhance lipophilicity and alter the interaction with biological membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Anticancer Effects : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

- Enzyme Inhibition : The compound has been reported to interact with specific enzymes, potentially disrupting metabolic pathways in target organisms.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Cell Membranes : The fluorinated components increase membrane permeability, facilitating the entry of the compound into cells.

- Enzyme Targeting : The compound may act as an inhibitor for certain enzymes involved in cellular metabolism, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cells, contributing to its anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Disruption of metabolic pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro experiments using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis inducer. Further studies are required to elucidate the precise pathways involved.

Table 2: Anticancer Activity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.